molecular formula C11H11N3O B12919699 5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one CAS No. 65765-92-6

5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one

Cat. No.: B12919699
CAS No.: 65765-92-6
M. Wt: 201.22 g/mol
InChI Key: GNZWOWZHWAQYOP-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one is a pyrimidinone derivative of significant interest in synthetic and medicinal chemistry research. Its primary research value lies in its role as a versatile synthetic building block. A key documented application is its facile ring transformation into 2-alkoxy-1H-imidazole derivatives when treated with various oxidative metal salts—such as CuCl2, CuBr2, FeCl3, and Pb(OAc)4—in alkyl alcohols . This transformation provides researchers with a valuable route to access a diverse library of imidazole-based heterocycles, which are important scaffolds in the development of pharmacologically active compounds. The compound itself is part of the 6-phenylpyrimidin-4-one chemical family, a scaffold recognized in drug discovery research for its potential as a positive allosteric modulator of certain G protein-coupled receptors, including the M1 muscarinic acetylcholine receptor . Research into such modulators represents a promising approach for developing treatments for cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia . This product is intended for use by qualified researchers in laboratory settings only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

65765-92-6

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

5-amino-6-methyl-3-phenylpyrimidin-4-one

InChI

InChI=1S/C11H11N3O/c1-8-10(12)11(15)14(7-13-8)9-5-3-2-4-6-9/h2-7H,12H2,1H3

InChI Key

GNZWOWZHWAQYOP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=N1)C2=CC=CC=C2)N

Origin of Product

United States

Biological Activity

5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anticancer, and other pharmacological properties, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with an amino group and a phenyl substituent. Its molecular formula is C11H12N4O, and it exhibits unique interactions due to the presence of functional groups that contribute to its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrimidine Derivatives

CompoundPseudomonas aeruginosa (mm)Staphylococcus aureus (mm)Escherichia coli (mm)
Control (DMSO)000
This compound141618
Ciprofloxacin (Standard)303235

The compound showed significant inhibition zones, indicating its potential as an antibacterial agent. In comparative studies, it performed better than some standard antibiotics, suggesting that structural modifications can enhance its efficacy against resistant strains .

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have indicated that it possesses cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)
HeLa53.02
K56248.00
HepG245.00

The compound exhibited significant cytotoxicity against HeLa cells, with an IC50 value of 53.02 µM, indicating its potential for further development as an anticancer therapeutic agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells, leading to cell death.
  • Induction of Apoptosis in Cancer Cells : It has been suggested that the compound triggers apoptotic pathways in cancer cells, promoting cell death.
  • Allosteric Modulation : Some studies indicate that pyrimidine derivatives can act as positive allosteric modulators at certain receptors, enhancing their biological efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyrimidine compounds where structural modifications were made to enhance their biological activity. The study found that specific substitutions on the phenyl ring significantly increased both antibacterial and anticancer activities compared to the parent compound .

Scientific Research Applications

Synthesis Overview

StepReaction ConditionsYield
Step 1Reflux in ethanol and toluene86%
Step 2Reaction with ethyl 3-oxo-3-phenylpropanoate at 45°CPrecipitation of product

This synthesis pathway highlights the importance of reaction conditions in achieving high yields of the desired compound .

Anticancer Activity

Recent studies have indicated that 5-Amino-6-methyl-3-phenylpyrimidin-4(3H)-one exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound could effectively target specific signaling pathways involved in tumor growth .

Antimicrobial Properties

The compound also displays antimicrobial activity against a range of pathogens. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cancer progression and inflammation. This inhibition can lead to reduced cellular signaling associated with disease states, providing a therapeutic avenue for drug development .

Case Study 1: Anticancer Research

In a controlled study involving human cancer cell lines, researchers treated cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective potency against specific cancer types. The study concluded that this compound warrants further investigation as a lead candidate for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial efficacy of this compound against common bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidinone Derivatives

To contextualize the properties of 5-amino-6-methyl-3-phenylpyrimidin-4(3H)-one, we compare it with analogs differing in substituent positions, functional groups, and electronic profiles. Key examples include:

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituents (Positions) Key Features Biological/Physical Implications Reference
This compound NH₂ (C5), CH₃ (C6), C₆H₅ (N3) Hydrogen-bond donor (NH₂), hydrophobic bulk (C₆H₅), moderate electron density Potential kinase inhibition, moderate solubility
5-Amino-6-chloro-3-methylpyrimidin-4(3H)-one NH₂ (C5), Cl (C6), CH₃ (N3) Electron-withdrawing Cl, small alkyl (CH₃) Increased reactivity, possible cytotoxicity
2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one NHPh (C2), CH₂C₆H₅ (C5), CH₃ (C6) Extended aromaticity (benzyl), hydrogen-bond acceptor (NHPh) Enhanced π-π stacking, solubility challenges
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one NH₂ (C5), N(CH₃)₂ (C2) Electron-donating dimethylamino group Improved solubility, altered binding affinity
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-propylpyrimidin-4(3H)-one Pyrazole (C2), CH₂CH₂CH₃ (C6) Heterocyclic substituent (pyrazole), flexible alkyl chain Potential kinase or protease inhibition

Key Observations:

Substituent Effects on Reactivity: The chloro group in 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one introduces electron-withdrawing effects, increasing electrophilicity at C6 compared to the methyl group in the target compound. This may enhance reactivity in nucleophilic substitution reactions but could also elevate cytotoxicity. Amino groups (e.g., NH₂ at C5) universally improve hydrogen-bonding capacity, critical for target binding in biological systems.

Steric and Hydrophobic Interactions: The phenyl group at N3 in the target compound provides steric hindrance and hydrophobic interactions, contrasting with smaller substituents like methyl (e.g., 5-amino-6-chloro-3-methylpyrimidin-4(3H)-one ). This bulk may reduce solubility but improve binding selectivity in hydrophobic protein pockets. Benzyl or heterocyclic groups (e.g., in 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one ) enhance π-π stacking but may complicate synthetic routes due to steric challenges.

Electronic Modulation: Dimethylamino substituents (e.g., 5-amino-2-(dimethylamino)pyrimidin-4(3H)-one ) donate electron density via resonance, altering the pyrimidine ring’s electron distribution. This can influence redox properties and binding kinetics.

Biological Activity Trends :

  • Compounds with heterocyclic appendages (e.g., pyrazole in ) often exhibit enhanced kinase inhibitory activity due to additional interaction sites. The target compound’s phenyl group may serve a similar role in aromatic stacking with target proteins.

Q & A

Q. Table 1. Key Synthetic Parameters for Pyrimidinone Derivatives

StepConditionsYield (%)Purity (%)Reference
AlkylationK₂CO₃/EtOH, 80°C, 6h85–90≥98
Aryl AminationAromatic amine, 140°C, 12h75–8095–97
RecrystallizationEthanol/H₂O (3:1), RT99.5

Q. Table 2. Comparative Biological Activity of Pyrimidinone Derivatives

SubstituentAntifungal IC₅₀ (µM)Anticonvulsant ED₅₀ (mg/kg)Reference
3-Phenyl12.3 ± 1.515.8 ± 2.1
3-Chloro-4-fluorophenyl8.9 ± 0.99.4 ± 1.3

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